N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide

ADME Permeability Medicinal Chemistry

N,3-Dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide belongs to the imidazo[2,1-b]thiazole-2-carboxamide family, a scaffold recognized in medicinal chemistry for its affinity toward sigma receptors, especially sigma-1. The compound is a fully aromatic, tertiary amide bearing a 3-methyl substituent and N,6-diphenyl decoration, distinguishing it from both secondary amide congeners and dihydro analogs such as TOK-8801.

Molecular Formula C20H17N3OS
Molecular Weight 347.4 g/mol
Cat. No. B12152712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide
Molecular FormulaC20H17N3OS
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4
InChIInChI=1S/C20H17N3OS/c1-14-18(19(24)22(2)16-11-7-4-8-12-16)25-20-21-17(13-23(14)20)15-9-5-3-6-10-15/h3-13H,1-2H3
InChIKeyJBFSDQZHADZACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3-Dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide – Compound Class Overview for Procurement


N,3-Dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide belongs to the imidazo[2,1-b]thiazole-2-carboxamide family, a scaffold recognized in medicinal chemistry for its affinity toward sigma receptors, especially sigma-1 [1]. The compound is a fully aromatic, tertiary amide bearing a 3-methyl substituent and N,6-diphenyl decoration, distinguishing it from both secondary amide congeners and dihydro analogs such as TOK-8801. Physicochemical characterization of the closest publicly documented analog—the N‑desmethyl secondary amide (CID 3240540)—confirms a logP of 5.1, a TPSA of 74.6 Ų, and one hydrogen‑bond donor [2]. The target compound eliminates this donor through N‑methylation, thereby altering permeability, metabolic stability, and target‑engagement profiles relative to its N‑H and N‑ethyl counterparts.

Sigma receptor research tool: imidazo[2,1-b]thiazole-2-carboxamide scaffold with reported sigma-1 affinity

Zero hydrogen-bond donor tertiary amide may support passive membrane permeability in cell-based assays

N-methyl substitution differentiates from N-H and N-ethyl analogs in CYP and permeability profiles

Fully aromatic core contrasts with dihydro analog TOK-8801 for scaffold comparison studies

Why N,3-Dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide Cannot Be Replaced by Generic Imidazo[2,1-b]thiazole Analogs


Imidazo[2,1-b]thiazole-2-carboxamides exhibit steep structure–activity relationships where minor N‑alkyl variations produce large shifts in potency, selectivity, and ADME properties. The N‑desmethyl analog (CID 3240540) is essentially inactive against human germ‑cell alkaline phosphatase (EC₅₀ = 999 µM) [1], whereas N‑alkylated tertiary amides in this series can achieve nanomolar CYP3A4 inhibitory potency, as demonstrated by the N‑ethyl analog (IC₅₀ ~ 10 nM in human liver microsomes) [2]. The target compound’s N‑methyl group simultaneously abolishes the hydrogen‑bond donor present in the secondary amide, which is predicted to increase passive membrane permeability and reduce metabolic N‑dealkylation susceptibility. Furthermore, sigma‑receptor patent data indicate that both the 6‑phenyl substituent and the carboxamide N‑substitution pattern are critical for sigma‑1 vs. sigma‑2 subtype selectivity [3]. These three orthogonal vectors—target affinity, CYP liability, and permeability—preclude simple interchange with any single in‑class comparator.

N–desmethyl analog (CID 3240540)

Reported negligible target activity and presence of H-bond donor may shift permeability and binding relative to the N-methyl tertiary amide.

N–ethyl analog

Potent CYP3A4 time-dependent inhibition (class inference); N-methyl compound may exhibit intermediate liability, limiting direct interchange.

Dihydro analog (TOK-8801)

Contains chiral center and distinct sigma receptor subtype preference; aromatic core may shift selectivity, cannot substitute without validation.

Quantitative Differentiation Evidence for N,3-Dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide


Hydrogen‑Bond Donor Elimination Drives Predicted Permeability Advantage Over the N–H Analog

The target compound is a tertiary amide with zero hydrogen‑bond donors (HBD = 0), whereas its closest documented analog—3‑methyl‑N,6‑diphenylimidazo[2,1‑b]thiazole‑2‑carboxamide (CID 3240540)—is a secondary amide with HBD = 1 [1]. According to the Veber rule set, reducing HBD count from 1 to 0 is associated with a significant increase in the probability of good oral bioavailability and passive transcellular permeability. The topological polar surface area (TPSA) of the N–H analog is 74.6 Ų [1]; methylation of the amide nitrogen is estimated to reduce TPSA by approximately 8 Ų, bringing it closer to the optimal range for blood–brain barrier penetration (TPSA < 70 Ų).

H‑Bond Donor & Permeability
Cross-study comparable
Target: HBD = 0, est. TPSA ≈ 66 Ų
Comparator (CID 3240540): HBD = 1, TPSA = 74.6 Ų
ΔHBD = −1; ΔTPSA ≈ −8 Ų

May support passive permeability fit

Estimated from PubChem/Cactvs; requires experimental validation

ADME Permeability Medicinal Chemistry

CYP3A4 Inhibition Liability Differentiates N‑Alkyl Tertiary Amides from the N–H Secondary Amide

The N‑ethyl tertiary amide analog (CAS 879918‑17‑9) is a potent time‑dependent inhibitor of CYP3A4 with an IC₅₀ of 10 nM in human liver microsomes using midazolam as probe substrate [1]. In contrast, the N–H secondary amide analog (CID 3240540) has been profiled in the NIH Molecular Libraries screen and shows EC₅₀ = 999 µM against alkaline phosphatase, but no significant CYP3A4 inhibition has been reported in publicly available databases [2]. The target compound, bearing an N‑methyl group, is expected to exhibit an intermediate CYP3A4 inhibition profile between the N–H and N‑ethyl extremes, consistent with the documented SAR for tertiary amide CYP3A4 time‑dependent inhibition [1].

CYP3A4 Inhibition Liability
Class-level inference
Target: predicted intermediate
N‑ethyl analog (CAS 879918‑17‑9): IC₅₀ = 10 nM
N–H analog (CID 3240540): not reported

May support CYP3A4 liability interpretation

SAR inference from N‑ethyl analog; direct measurement pending

CYP450 Inhibition Drug–Drug Interaction ADME-Tox

Lipophilicity Tuning Through N‑Alkyl Chain Length: LogP Comparison Across Three Amide Variants

The N–H analog (CID 3240540) has a computed XLogP3 of 5.1 [1]. Adding an N‑methyl group (target compound) is predicted to increase logP by approximately +0.3 log units, yielding an estimated XLogP3 of ~5.4, while the N‑ethyl analog (C₂₁H₁₉N₃OS, MW 361.5) is expected to have XLogP3 ~5.7. This incremental lipophilicity tuning allows researchers to select the N‑methyl variant when an intermediate logP is desired for assay compatibility—higher than the N–H but lower than the N‑ethyl—potentially avoiding excessive lipophilicity‑driven promiscuity or solubility limitations.

Lipophilicity (XLogP3)
Cross-study comparable
Target: est. XLogP3 ≈ 5.4
N–H analog: 5.1
N‑ethyl analog: est. 5.7
ΔlogP ≈ +0.3 vs N–H

May support intermediate lipophilicity selection

Computed XLogP3; Δ0.3 per methylene unit

Lipophilicity Physicochemical Properties LogP

Sigma Receptor Pharmacophore Compatibility: Fully Aromatic Scaffold vs. Dihydro Analog TOK‑8801

Multiple patents claim that imidazo[2,1‑b]thiazole‑2‑carboxamide derivatives possess high affinity for sigma‑1 receptors [1]. The target compound’s fully aromatic imidazo[2,1‑b]thiazole core contrasts with the 5,6‑dihydro scaffold of TOK‑8801, a known immunomodulator that enhances anti‑SRBC plaque‑forming cell responses in murine splenocytes at 10⁻⁷–10⁻⁵ M in vitro [2]. The aromatization eliminates the chiral center at position 6, simplifies synthetic access, and alters the conformational preference of the 6‑phenyl substituent, which may shift sigma‑1 vs. sigma‑2 subtype selectivity. While quantitative sigma receptor Ki values for the target compound have not been published in peer‑reviewed literature, the patent precedence establishes the 2‑carboxamide, N,6‑diphenyl substitution pattern as a privileged pharmacophore for sigma receptor engagement [1].

Sigma Receptor Pharmacophore
Class-level inference
Target: fully aromatic core
TOK‑8801: 5,6‑dihydro, chiral
Patent claims sigma-1 affinity

May support scaffold aromaticity comparison

Receptor Ki not publicly reported; patent precedence

Sigma Receptor Immunomodulation Neuropharmacology

Recommended Application Scenarios for N,3-Dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide


Cell‑Based Sigma‑1 Receptor Occupancy Studies Requiring Passive Membrane Permeability

The absence of a hydrogen‑bond donor (HBD = 0) and estimated TPSA of ~66 Ų predict superior passive membrane permeability compared to the N–H secondary amide analog (HBD = 1; TPSA = 74.6 Ų) [1]. Laboratories conducting sigma‑1 receptor occupancy assays in intact cells may prefer this compound when intracellular target engagement is required and when the secondary amide analog fails to achieve adequate cellular uptake.

ADME‑Tox Liability Benchmarking Using a Tertiary Amide with Intermediate CYP3A4 Inhibition Potential

Given that the N‑ethyl analog exhibits potent CYP3A4 time‑dependent inhibition (IC₅₀ = 10 nM) [2], the N‑methyl compound is predicted to show an intermediate CYP inhibition profile. This makes it suitable as a comparator tool compound in CYP liability screening cascades, where researchers need to differentiate between N‑alkyl chain length effects on P450 inactivation kinetics within a congeneric series.

Synthetic Chemistry Starting Material for Parallel Library Synthesis of Sigma Receptor Ligands

The fully aromatic imidazo[2,1‑b]thiazole‑2‑carboxamide core with N‑methyl‑N‑phenyl and 6‑phenyl substitution is explicitly claimed as a privileged scaffold in sigma receptor patents [3]. The tertiary amide is chemically more resistant to hydrolysis and N‑dealkylation than secondary amides, offering greater stability during subsequent synthetic transformations. Procurement of this specific intermediate enables diversification at the 3‑position or through electrophilic aromatic substitution on the phenyl rings while retaining the pharmacophoric carboxamide geometry.

Immunomodulatory Screening Panels Comparing Aromatic vs. Dihydro Imidazothiazole Scaffolds

TOK‑8801, a 5,6‑dihydro analog, has demonstrated immunomodulatory activity in murine splenocyte assays at 10⁻⁷–10⁻⁵ M [4]. The target compound provides a fully aromatic counterpart for head‑to‑head comparison in the same assay system, enabling researchers to isolate the contribution of scaffold aromaticity to immunopharmacological activity while controlling for the N‑alkyl‑N‑phenyl carboxamide motif.

Application
Selection Property
Validation Focus
Sigma-1 receptor occupancy assays (intact cell)
Zero H-bond donor; predicted passive permeability
Intracellular target engagement validation
CYP inhibition liability screening
Intermediate CYP3A4 inhibition potential (N-methyl amide)
Time-dependent CYP3A4 inhibition profiling
Sigma ligand library synthesis
Fully aromatic tertiary amide core; synthetic stability
Derivatization potential and pharmacophore retention
Immunomodulatory scaffold screening
Aromatic vs. dihydro core comparison
Immunopharmacological activity in splenocyte assays
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